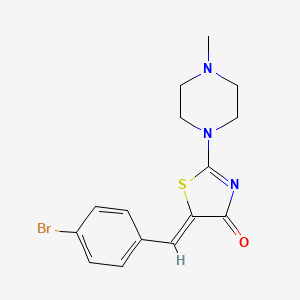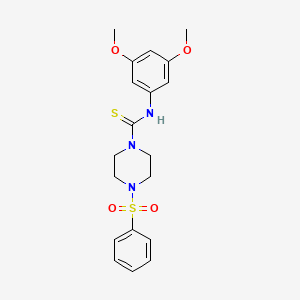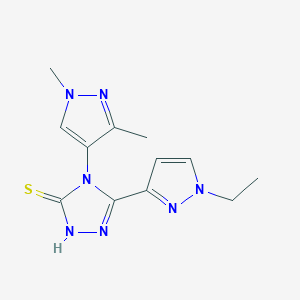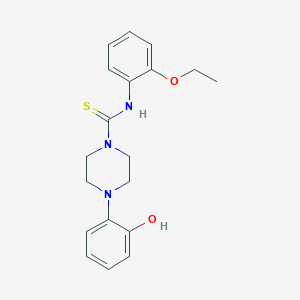![molecular formula C11H13ClN2O3 B4671259 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B4671259.png)
2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid
Descripción general
Descripción
2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid, also known as CPAB, is a chemical compound used in scientific research for its potential therapeutic benefits. CPAB has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid exerts its effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid reduces the production of pyrimidine nucleotides, which are required for DNA synthesis and cell proliferation. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of the protein kinase Akt. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has also been shown to protect neurons from oxidative stress and reduce neuroinflammation in models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has several advantages for lab experiments, including its ability to inhibit DHODH and NF-κB activity, which are important targets in cancer and inflammation research. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid is also relatively stable and can be easily synthesized in large quantities. However, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has limitations in terms of its selectivity, as it can inhibit other enzymes involved in pyrimidine synthesis and immune response. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid research, including the development of more selective inhibitors of DHODH and NF-κB activity. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid analogs with improved pharmacokinetic properties and reduced toxicity could also be developed for clinical use. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid could be studied in combination with other drugs to enhance its therapeutic effects and reduce side effects. Finally, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid could be studied in preclinical models of other diseases such as autoimmune disorders and viral infections.
Aplicaciones Científicas De Investigación
2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-chloro-5-{[(propylamino)carbonyl]amino}benzoic acid has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-5-(propylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-5-13-11(17)14-7-3-4-9(12)8(6-7)10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCLNBUNOJWJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4671183.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671194.png)
![5-[(3-(ethoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4671208.png)
![4-cyclopropyl-6-(difluoromethyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4671219.png)




![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-ethoxyphenyl cyclohexanecarboxylate](/img/structure/B4671254.png)


![cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4671265.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4671271.png)
![7-(5-methyl-3-isoxazolyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4671276.png)